molecular formula C17H23N3O3 B5495381 N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide

Cat. No.: B5495381
M. Wt: 317.4 g/mol
InChI Key: AIMDSORZSGMDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a piperidine ring substituted with acetylphenyl and dimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of piperidine with 4-acetylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The acetylphenyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to the presence of both the piperidine ring and the acetylphenyl group, which confer distinct chemical properties and biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(21)13-6-8-15(9-7-13)18-16(22)14-5-4-10-20(11-14)17(23)19(2)3/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMDSORZSGMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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